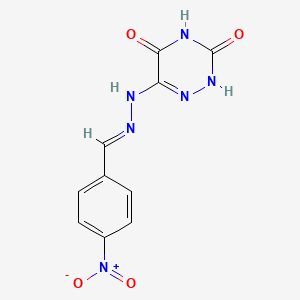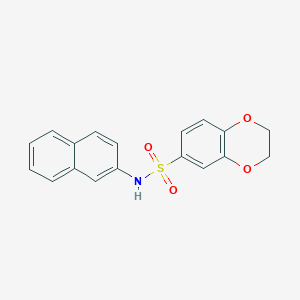
N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture and horticulture.
Mécanisme D'action
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to the cytokinin receptors and activates the downstream signaling pathways, leading to the promotion of cell division and elongation. CPPU also regulates the expression of genes involved in fruit development and ripening, leading to the improvement of fruit quality and yield.
Biochemical and Physiological Effects:
CPPU has several biochemical and physiological effects on plants, including the promotion of cell division and elongation, the regulation of gene expression, the improvement of fruit quality and yield, and the induction of parthenocarpy. CPPU also affects the levels of other plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages for lab experiments, including its high solubility in water, its stability under various pH and temperature conditions, and its easy application through foliar spray or root irrigation. However, CPPU also has some limitations, including its potential toxicity to humans and animals, its high cost, and its limited availability in some regions.
Orientations Futures
For CPPU research include the optimization of its synthesis method, the development of new formulations and application methods, the identification of new target crops and plant species, and the evaluation of its long-term effects on plant growth and development. Additionally, further studies are needed to investigate the potential environmental impacts of CPPU and its safety for human and animal consumption.
Méthodes De Synthèse
CPPU can be synthesized through several methods, including the reaction between 5-chloro-2-methoxyaniline and 1-propylpiperidin-4-ol followed by the reaction with phosgene. Another method involves the reaction between 5-chloro-2-methoxyaniline and N-(1-propylpiperidin-4-yl)formamide followed by the reaction with triphosgene. The synthesis of CPPU requires careful attention to the reaction conditions, temperature, and purification methods to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
CPPU has been extensively studied for its potential applications in plant growth regulation, fruit development, and yield improvement. CPPU has been shown to promote cell division and elongation, increase fruit size, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and tomatoes. CPPU has also been used to induce parthenocarpy, which is the production of seedless fruits, in various crops. Additionally, CPPU has been studied for its potential applications in tissue culture and micropropagation of plants.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-11-12(17)4-5-15(14)22-2/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAINJLRWWLDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
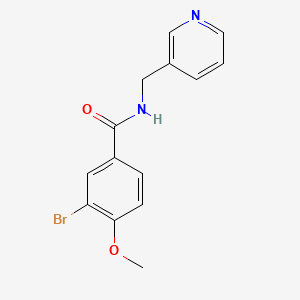
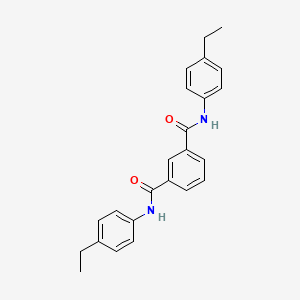
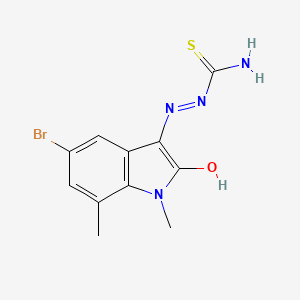
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)
![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)
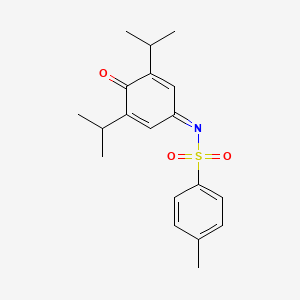
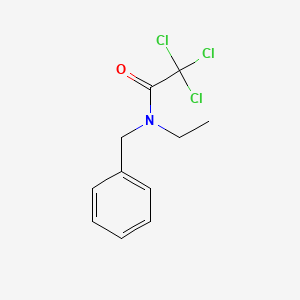
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)
